Cas no 1612892-47-3 (trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid)

Technical Introduction: trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid is a boronic ester derivative featuring a cyclopropane carboxylic acid moiety. This compound is valued for its stability under typical handling conditions, attributed to the sterically hindered dioxaborolane group, which mitigates protodeboronation. The trans-configuration of the cyclopropane ring enhances its utility in stereoselective synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile intermediate for constructing complex molecular architectures. Its carboxylic acid functionality further allows for derivatization or conjugation, broadening its applicability in medicinal chemistry and materials science. The product is typically supplied with high purity, ensuring reliable performance in demanding synthetic applications.
trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid structure
1612892-47-3 structure
Product Name:trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid
CAS No:1612892-47-3
MF:C10H17BO4
MW:212.050583600998
CID:4609103
PubChem ID:133555993
Update Time:2025-11-02

trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester
    • (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid
    • Rel-(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid
    • trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid
    • AT36950
    • CS-0494671
    • TRANS-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID
    • PS-19839
    • rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid, trans
    • 1612892-47-3
    • Z2935740904
    • EN300-1721420
    • rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid
    • Inchi: 1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1
    • InChI Key: VJJABIMANCDOSQ-RNFRBKRXSA-N
    • SMILES: O1B([C@@H]2C[C@H]2C(=O)O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 212.1219892g/mol
  • Monoisotopic Mass: 212.1219892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8

trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid Pricemore >>

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trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1612892-47-3)trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid
Order Number:A1067416
Stock Status:in Stock
Quantity:100mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:37
Price ($):278.0/1111.0
Email:sales@amadischem.com

Additional information on trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid

Comprehensive Guide to trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid (CAS No. 1612892-47-3)

trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid (CAS No. 1612892-47-3) is a specialized boronic ester derivative with significant applications in organic synthesis, pharmaceuticals, and materials science. This compound features a unique cyclopropane-carboxylic acid backbone coupled with a dioxaborolane moiety, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and other C-C bond-forming processes. Its structural stability and reactivity have garnered attention in drug discovery and advanced material design.

The growing demand for boron-containing compounds in medicinal chemistry has positioned trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid as a key building block. Researchers are increasingly exploring its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, addressing challenges in targeted protein degradation—a hot topic in oncology and neurodegenerative disease research. Its boronate ester group also enables applications in sensor development and bioorthogonal chemistry.

From a synthetic perspective, this compound’s cyclopropane ring introduces steric constraints that influence reaction pathways, a feature leveraged in asymmetric catalysis. Recent studies highlight its utility in constructing chiral pharmaceutical intermediates, particularly for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The tetramethyl-dioxaborolane group enhances stability against hydrolysis, a critical advantage for air-sensitive reactions.

Market trends reflect rising interest in boronic acid derivatives, driven by their role in next-generation therapeutics. Analysts note increased procurement of CAS 1612892-47-3 for high-throughput screening libraries, aligning with the pharmaceutical industry’s focus on fragment-based drug discovery. Environmental considerations also favor its use, as boron-based catalysts often reduce heavy metal waste in synthetic protocols.

For laboratory handling, trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid requires storage under inert conditions to preserve its reactivity. Its carboxylic acid functionality allows straightforward derivatization, enabling conjugation with biomolecules—an area gaining traction in antibody-drug conjugate (ADC) research. Computational studies predict favorable ADMET properties for its derivatives, further boosting R&D investments.

Emerging applications include polymer chemistry, where its dual functional groups facilitate step-growth polymerization for biodegradable materials. The compound’s compatibility with flow chemistry setups addresses industrial scalability needs, a frequent query among process chemists. Patent filings related to CAS 1612892-47-3 have surged, particularly in photoredox catalysis and electrochemical synthesis methodologies.

Quality control protocols for 1612892-47-3 emphasize HPLC purity analysis and NMR spectroscopy validation, ensuring batch consistency for critical reactions. Suppliers increasingly provide custom synthesis services to meet diverse research demands, from peptide modification to metal-organic framework (MOF) fabrication. This adaptability makes it a staple in both academic and industrial settings.

In summary, trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid bridges multiple disciplines, from precision medicine to green chemistry. Its CAS 1612892-47-3 designation serves as a pivotal reference for researchers navigating the expanding landscape of organoboron chemistry. Future developments may exploit its structural motifs for AI-driven molecular design, responding to the growing intersection of computational and experimental chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1612892-47-3)trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid
A1067416
Purity:99%/99%
Quantity:100mg/1g
Price ($):278.0/1111.0
Email